molecular formula C7H7FN2O B7721453 2-fluoro-N'-hydroxybenzenecarboximidamide

2-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B7721453
M. Wt: 154.14 g/mol
InChI Key: UQVCPKNHQRKCGJ-UHFFFAOYSA-N
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Description

2-Fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7FN2O It is a derivative of benzenecarboximidamide, where a fluorine atom is substituted at the second position of the benzene ring, and a hydroxy group is attached to the nitrogen atom of the carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-hydroxybenzenecarboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.

    Hydrolysis: The 2-fluorobenzonitrile undergoes hydrolysis in the presence of a base, such as sodium hydroxide, to form 2-fluorobenzoic acid.

    Amidation: The 2-fluorobenzoic acid is then converted to 2-fluorobenzamide through an amidation reaction using ammonia or an amine.

    Hydroxylation: Finally, the 2-fluorobenzamide is hydroxylated to form 2-fluoro-N’-hydroxybenzenecarboximidamide using hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for 2-fluoro-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted benzenecarboximidamides.

Scientific Research Applications

2-Fluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N’-hydroxybenzenecarboximidamide
  • 2-Bromo-N’-hydroxybenzenecarboximidamide
  • 2-Iodo-N’-hydroxybenzenecarboximidamide

Uniqueness

2-Fluoro-N’-hydroxybenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVCPKNHQRKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390743
Record name 2-fluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75907-83-4
Record name 2-Fluoro-N′-hydroxybenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75907-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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